molecular formula C27H17N3O5 B10880160 {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone

{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone

Cat. No.: B10880160
M. Wt: 463.4 g/mol
InChI Key: OQMLGCMOIYDDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone is a complex organic compound that features a nitro group, an oxadiazole ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone typically involves multiple steps. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The phenoxy and phenylmethanone groups are often incorporated through nucleophilic substitution and Friedel-Crafts acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The phenoxy and phenylmethanone groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions include amines, substituted phenols, and various derivatives of the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxadiazole ring and nitro group can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    {4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone: This compound is unique due to the presence of both the nitro group and the oxadiazole ring.

    {4-[2-Nitro-4-(5-phenyl-1,3,4-thiadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    {4-[2-Nitro-4-(5-phenyl-1,3,4-triazol-2-yl)phenoxy]phenyl}(phenyl)methanone: Contains a triazole ring, offering different reactivity and properties.

Properties

Molecular Formula

C27H17N3O5

Molecular Weight

463.4 g/mol

IUPAC Name

[4-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C27H17N3O5/c31-25(18-7-3-1-4-8-18)19-11-14-22(15-12-19)34-24-16-13-21(17-23(24)30(32)33)27-29-28-26(35-27)20-9-5-2-6-10-20/h1-17H

InChI Key

OQMLGCMOIYDDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.